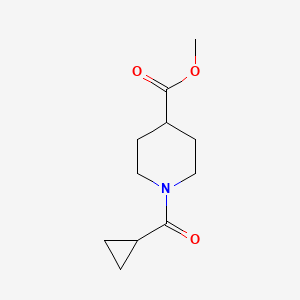
Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate, also known as MCCP, is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological and therapeutic applications. MCCP is a cyclic piperidine derivative that can be synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. This modulation may be responsible for the observed analgesic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate in lab experiments is its relatively low toxicity. Additionally, this compound is stable and easy to handle, making it a convenient compound to work with. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate. One area of interest is the development of new analgesic drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of new synthesis methods for this compound may lead to improved yields and a better understanding of the compound's properties.
Synthesemethoden
One of the most common methods for synthesizing Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate is through the reaction of 4-piperidone hydrochloride with methyl cyclopropanecarboxylate in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Methyl 1-cyclopropanecarbonylpiperidine-4-carboxylate has been the subject of numerous scientific studies due to its potential as a pharmacological agent. Some studies have shown that this compound has significant antinociceptive and analgesic effects in animal models, making it a potential candidate for the treatment of pain.
Eigenschaften
IUPAC Name |
methyl 1-(cyclopropanecarbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-15-11(14)9-4-6-12(7-5-9)10(13)8-2-3-8/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYFUARFMQGJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

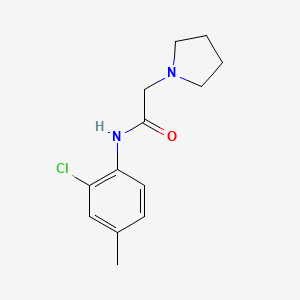
![2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B7636807.png)
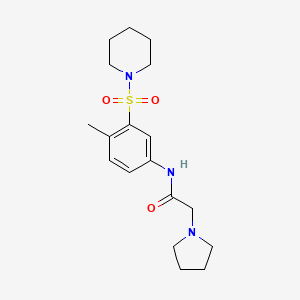

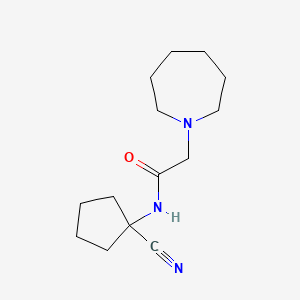
![N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B7636836.png)
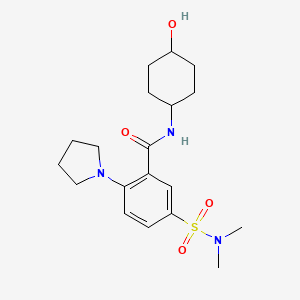

![N-[3-oxo-3-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]propyl]acetamide](/img/structure/B7636851.png)
![N-(2-Methylphenyl)-2-[(hexahydro-1H-azepin)-1-yl]acetamide](/img/structure/B7636858.png)
![3,5-Dimethyl-4-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole](/img/structure/B7636859.png)
![2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7636868.png)
![1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole](/img/structure/B7636875.png)
![2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile](/img/structure/B7636884.png)